molecular formula C5H4BrFN2 B13623190 5-Bromo-4-fluoropyridin-3-amine

5-Bromo-4-fluoropyridin-3-amine

Cat. No.: B13623190
M. Wt: 191.00 g/mol
InChI Key: PFXUSORPFLEXGT-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropyridin-3-amine (CAS 1805614-47-4) is a high-purity bromo-fluoro pyridine derivative supplied with a molecular weight of 191.00 and the molecular formula C 5 H 4 BrFN 2 . This compound serves as a versatile chemical building block, particularly in advanced pharmaceutical research and development . The strategic incorporation of both bromine and fluorine atoms on the pyridine ring enhances its potential for use in Structure-Activity Relationship (SAR) studies and facilitates further functionalization via cross-coupling reactions, such as the Negishi cross-coupling, which is a established method for creating complex bioactive molecules . Fluorinated aromatic scaffolds, like this one, are of significant interest in medicinal chemistry. The introduction of fluorine into a lead compound is a common strategy to fine-tune its properties, which can include improved metabolic stability, enhanced binding affinity, and increased membrane permeability . As such, this compound is a valuable intermediate for synthesizing potential enzyme inhibitors, therapeutic agents, and for incorporation into peptides to modulate their properties . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-4-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXUSORPFLEXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 5-Bromo-4-fluoropyridin-3-amine generally follows two principal strategies:

Among these, the most documented and efficient method is the selective bromination of 2-amino-4-fluoropyridine using N-bromosuccinimide (NBS) under mild conditions.

Bromination of 2-Amino-4-fluoropyridine Using N-Bromosuccinimide

This method involves the electrophilic bromination of 2-amino-4-fluoropyridine at the 5-position to yield this compound with excellent yield and selectivity.

Typical Procedure:

Step Reagents and Conditions Description
1 2-Amino-4-fluoropyridine (0.67 mol) dissolved in dry acetonitrile (700 mL) Substrate preparation
2 N-Bromosuccinimide (0.69 mol) added portion-wise while cooling in an ice-water bath Controlled bromination
3 Stirring at room temperature for 1 hour under inert atmosphere Reaction completion
4 Removal of solvent under reduced pressure Concentration of product
5 Washing residue with water (3 × 300 mL), re-dissolution in acetonitrile, and evaporation Purification
6 Isolation of off-white solid product This compound

Yield: 97% (highly efficient)

This approach benefits from mild reaction conditions (ambient temperature, inert atmosphere) and uses NBS as a selective brominating agent, minimizing over-bromination or side reactions.

Industrial Scale Considerations

Industrial synthesis of this compound likely leverages the NBS bromination method due to its high yield and scalability. Continuous flow reactors may be employed to enhance reaction control, heat management, and reproducibility. Solvent recovery and inert atmosphere maintenance are critical for process safety and product purity.

Reaction Conditions and Mechanistic Insights

Reaction Conditions Summary

Parameter NBS Bromination Method Oxidative Bromination Method
Solvent Dry acetonitrile Aqueous hydrobromic acid
Temperature 0–25 °C (ice bath to room temp) 110–120 °C (reflux)
Reaction time 1 hour 8 hours
Atmosphere Inert (e.g., nitrogen) Ambient
Yield 97% 58.3%
Purification Evaporation, washing, recrystallization Extraction, chromatography, recrystallization

Mechanistic Notes

  • NBS Bromination: NBS acts as a source of electrophilic bromine (Br+), which selectively substitutes the 5-position on the pyridine ring due to electronic and steric factors. The amino group at C3 directs bromination, while the fluorine at C4 influences regioselectivity via its electron-withdrawing effect.

  • Oxidative Bromination: In the presence of hydrobromic acid and hydrogen peroxide, bromine is generated in situ, which then brominates the pyridine ring. The high temperature and acidic conditions facilitate electrophilic aromatic substitution but may lead to over-bromination or side reactions, explaining the lower yield.

Comparative Data Table of Preparation Methods

Feature NBS Bromination of 2-Amino-4-fluoropyridine Oxidative Bromination of Pyridine Salt
Starting Material 2-Amino-4-fluoropyridine Pyridine hydrochloride salt
Brominating Agent N-Bromosuccinimide Hydrobromic acid + H2O2
Solvent Acetonitrile (anhydrous) Water
Temperature 0–25 °C 110–120 °C
Reaction Time 1 hour 8 hours
Yield 97% 58.3%
Purification Evaporation, washing, recrystallization Extraction, chromatography, recrystallization
Scalability High, suitable for industrial scale Moderate, more complex handling
Selectivity High Moderate
Environmental Impact Moderate (organic solvent use) Higher (acidic, oxidative conditions)

Summary and Professional Assessment

The preparation of this compound is best achieved through the selective bromination of 2-amino-4-fluoropyridine using N-bromosuccinimide in dry acetonitrile under inert atmosphere. This method provides superior yield (97%), mild reaction conditions, and high selectivity, making it the preferred route for both laboratory and industrial synthesis.

Alternative oxidative bromination methods involving pyridine salts and hydrobromic acid with hydrogen peroxide are less efficient and require harsher conditions, but demonstrate the versatility of bromination strategies in pyridine chemistry.

The choice of method depends on available starting materials, scale, and desired purity. The NBS bromination route is well-documented in patent literature and chemical databases, confirming its reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, in medicinal chemistry, it can inhibit specific kinases by binding to their active sites, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Analogs

Substituents on the pyridine ring significantly influence reactivity, solubility, and biological activity. Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Key Features Similarity Score* Biological Relevance Example Reference
5-Bromo-4-fluoropyridin-3-amine Br (5), F (4), NH₂ (3) High electrophilicity (Br), moderate lipophilicity (F) Reference compound Intermediate in drug synthesis
5-Bromo-4-methoxypyridin-3-amine Br (5), OMe (4), NH₂ (3) Increased solubility (methoxy), reduced electrophilicity 0.82 Safety data available (handling protocols)
5-Bromo-4-fluoropyridin-2-amine Br (5), F (4), NH₂ (2) Positional isomer; altered hydrogen bonding and target interactions 0.80 Unreported in provided evidence
5-Chloro-4-fluoropyridin-2-amine Cl (5), F (4), NH₂ (2) Lower steric bulk (Cl vs. Br); potential for altered metabolic stability 0.81
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone Br (4,5), furanone core Biofilm inhibition in E. coli via quorum-sensing disruption Anti-biofilm agent (non-pyridine analog)

*Similarity scores derived from structural comparisons in .

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances halogen bonding in biological targets (e.g., quorum-sensing disruption ), whereas chlorine may improve metabolic stability .
  • Fluorine vs. Methoxy : Fluorine’s electronegativity reduces basicity of the amine group, while methoxy improves aqueous solubility but may hinder membrane permeability .
  • Positional Isomerism : The 3-amine derivative likely has distinct hydrogen-bonding interactions compared to 2-amine analogs, affecting receptor binding (e.g., CRF1 antagonists ).

Physical and Chemical Properties

Limited direct data exist for this compound, but inferences can be made from analogs:

  • Stability : Bromine at position 5 may increase susceptibility to nucleophilic aromatic substitution compared to chloro analogs .
  • Safety : Methoxy derivatives require stringent handling (e.g., inhalation precautions ), suggesting halogenated pyridines generally demand controlled environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-fluoropyridin-3-amine, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Palladium-Catalyzed Cross-Coupling : Utilize Suzuki-Miyaura coupling with boronic acids to introduce substituents at the bromine position. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance yields .
  • Direct Bromination/Amination : Sequential halogenation (e.g., NBS for bromination) followed by amination via Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos ligand) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor by TLC .

Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be monitored?

  • Methodological Answer :

TechniqueKey ParametersPurpose
¹H/¹³C NMR Chemical shifts (δ 8.1–8.3 ppm for pyridine protons), coupling constants (³JHF for fluorine)Confirm structure and substitution pattern .
HPLC-MS Retention time, m/z = 205 (M+H⁺)Assess purity and molecular weight .
Elemental Analysis %C, %H, %NVerify stoichiometric composition .

Q. What are the critical handling and storage protocols for maintaining the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid exposure to moisture .
  • Handling : Use gloveboxes for air-sensitive reactions. Quench residual reactivity with aqueous NaHCO₃ .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. Vortex/heat to 37°C for full dissolution .

Advanced Research Questions

Q. How can researchers investigate the binding interactions of this compound with biological targets, and what methodological considerations are essential?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Validate with mutagenesis studies (e.g., alanine scanning) .
  • Controls : Include negative controls (e.g., non-brominated analogs) to assess specificity .

Q. What strategies can address regioselectivity challenges in the synthesis of derivatives of this compound?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., pyridine N-oxide) to steer bromination/fluorination to desired positions .
  • Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 30 min at 150°C) .
  • Competitive Experiments : Compare yields under varying conditions (e.g., solvent polarity, temperature) to identify optimal regioselectivity .

Q. How should contradictory data regarding the reactivity or biological activity of this compound be systematically analyzed?

  • Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR for purity assessment) .
  • Dose-Response Curves : Replicate assays across multiple concentrations to confirm activity trends .
  • Meta-Analysis : Review literature on structurally similar compounds (e.g., 5-Bromo-4-methoxypyridin-3-amine) to identify consensus mechanisms .

Q. What experimental approaches are used to evaluate the electronic properties of this compound for materials science applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials (E1/2) in acetonitrile (0.1 M TBAPF₆) to assess electron-withdrawing effects of Br/F .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies and charge distribution .
  • UV-Vis Spectroscopy : Analyze absorbance spectra (λmax ~270 nm) to correlate electronic transitions with substituent effects .

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